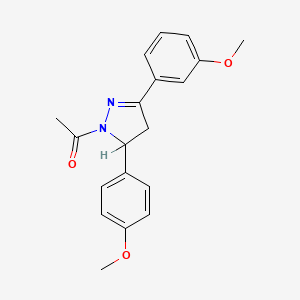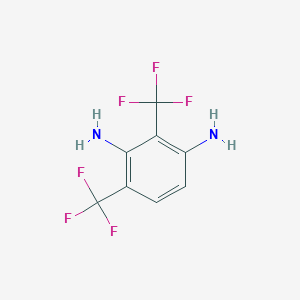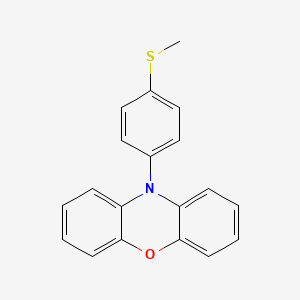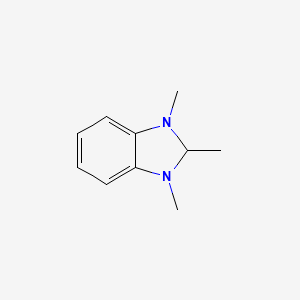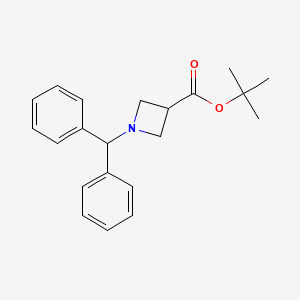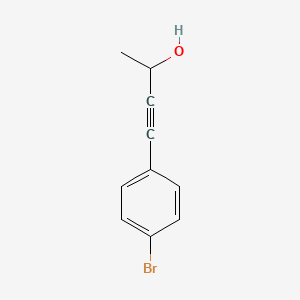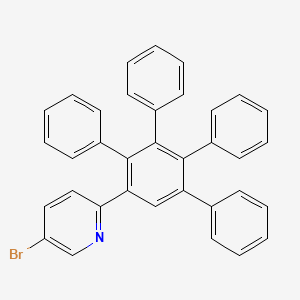
2-(2',3',4',5'-Tetraphenyl)phenyl-5-bromopyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2’,3’,4’,5’-Tetraphenyl)phenyl-5-bromopyridine is an organic compound with the molecular formula C35H24BrN. This compound is known for its complex structure, which includes a pyridine ring substituted with a bromine atom and a phenyl group that is further substituted with four phenyl groups. The compound’s unique structure makes it a subject of interest in various fields of scientific research, particularly in organic chemistry and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2’,3’,4’,5’-Tetraphenyl)phenyl-5-bromopyridine typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a bromopyridine derivative with a boronic acid derivative in the presence of a palladium catalyst. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-(2’,3’,4’,5’-Tetraphenyl)phenyl-5-bromopyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The phenyl groups can undergo oxidation to form quinones or reduction to form hydroquinones.
Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki-Miyaura coupling to form more complex structures.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while oxidation reactions can produce quinones.
Aplicaciones Científicas De Investigación
2-(2’,3’,4’,5’-Tetraphenyl)phenyl-5-bromopyridine has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Materials Science: Investigated for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Medicinal Chemistry: Explored for its potential biological activity and as a scaffold for drug development.
Catalysis: Used as a ligand in the development of new catalytic systems for organic transformations
Mecanismo De Acción
The mechanism of action of 2-(2’,3’,4’,5’-Tetraphenyl)phenyl-5-bromopyridine in various applications is largely dependent on its structural features. The compound’s phenyl groups can engage in π-π interactions, which are crucial for its role in materials science applications. In catalysis, the pyridine ring can coordinate with metal centers, facilitating various catalytic processes .
Comparación Con Compuestos Similares
2,3,4,5-Tetraphenylcyclopentadienone: Known for its use in Diels-Alder reactions and as a ligand in organometallic chemistry.
2,3,4,5-Tetraphenyl-1H-pyrrole: Exhibits dual-state luminescence and is used in materials science.
Uniqueness: 2-(2’,3’,4’,5’-Tetraphenyl)phenyl-5-bromopyridine is unique due to its combination of a bromopyridine core with a highly substituted phenyl group. This structure imparts distinct electronic properties and reactivity, making it valuable for specific applications in organic synthesis and materials science.
Propiedades
Fórmula molecular |
C35H24BrN |
|---|---|
Peso molecular |
538.5 g/mol |
Nombre IUPAC |
5-bromo-2-(2,3,4,5-tetraphenylphenyl)pyridine |
InChI |
InChI=1S/C35H24BrN/c36-29-21-22-32(37-24-29)31-23-30(25-13-5-1-6-14-25)33(26-15-7-2-8-16-26)35(28-19-11-4-12-20-28)34(31)27-17-9-3-10-18-27/h1-24H |
Clave InChI |
JMMKJPYERAKGFR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=C(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=NC=C(C=C6)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-5-[(4-chlorophenyl)amino]phenol](/img/structure/B14138626.png)
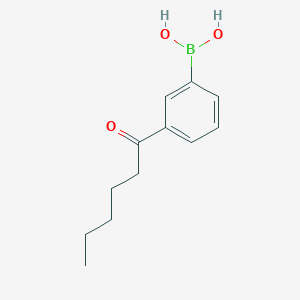
![7-[(Prop-2-en-1-yl)oxy]-1-benzothiophene](/img/structure/B14138630.png)

![1-Methyl-3-[[3-methyl-4-[4-(trifluoromethylsulfanyl)phenoxy]phenyl]carbamoyl]urea](/img/structure/B14138641.png)
